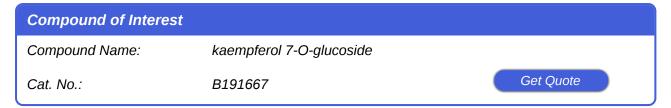


A Technical Guide to the Spectroscopic Data of Kaempferol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

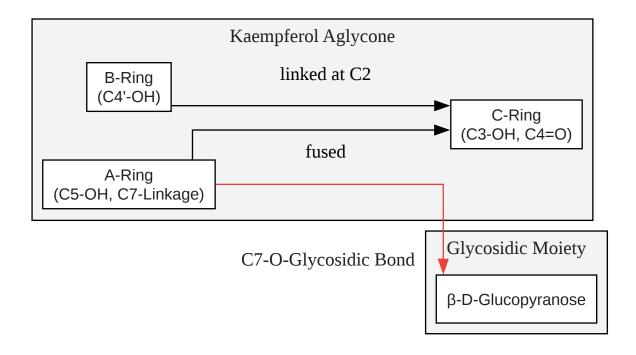


This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Kaempferol 7-O-glucoside** (also known as populnin). It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a consolidated resource for the structural characterization of this significant flavonoid glycoside.

Molecular Structure

Kaempferol 7-O-glucoside is a flavonoid consisting of a kaempferol aglycone linked to a β -D-glucopyranosyl moiety at the 7-hydroxyl position. The structure is composed of a flavone backbone with hydroxyl groups at positions 3, 5, and 4', and the glucose unit attached at position 7.





Click to download full resolution via product page

Caption: Logical relationship of the **Kaempferol 7-O-glucoside** structure.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of flavonoid glycosides, which aids in identifying the aglycone and sugar moieties.

Data Summary

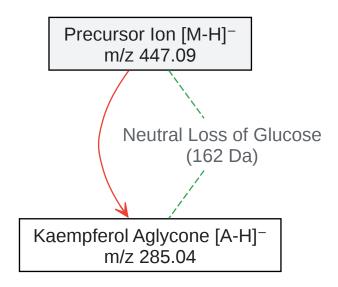
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a high-resolution analyzer like Quadrupole Time-of-Flight (QToF), is commonly used. Analysis in negative ion mode is often preferred for flavonoids.[1] The exact mass and fragmentation data are pivotal for structural confirmation.[2][3]



Parameter	Value	Source
Molecular Formula	C21H20O11	[2][3][4]
Molecular Weight	448.4 g/mol	[3]
Exact Mass	448.10056 Da	[3]
Ionization Mode	ESI-Negative	[1][2][3]
Precursor Ion [M-H] ⁻	m/z 447.093	[2][3]
Key Fragment Ion [Aglycone- H] ⁻	m/z 285.040	[2][3]

MS/MS Fragmentation Pathway

The primary fragmentation event in the MS/MS analysis of **Kaempferol 7-O-glucoside** is the cleavage of the O-glycosidic bond. This results in the loss of the glucose unit (162 Da), yielding a prominent fragment ion corresponding to the deprotonated kaempferol aglycone.



Click to download full resolution via product page

Caption: Primary MS/MS fragmentation of **Kaempferol 7-O-glucoside**.

Experimental Protocol: LC-MS



A generalized protocol for the analysis of flavonoid glycosides using an LC-MS system is as follows.[1][5]

- Sample Preparation: Plant material is extracted with a solvent such as methanol or ethanol. The crude extract is then filtered and diluted to an appropriate concentration for analysis.
- Chromatography: Separation is typically achieved on a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 μm, 2.1 x 150 mm).[3]
 - Mobile Phase: A gradient elution is employed, commonly using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
 - Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
 - Flow Rate: Maintained around 0.2-0.4 mL/min.
 - Column Temperature: Set to approximately 30-40°C.
- Mass Spectrometry:
 - Ion Source: Electrospray Ionization (ESI), operated in negative mode.[1]
 - Instrument: A high-resolution mass spectrometer such as a QToF or Orbitrap is used.
 - Scan Mode: Data is acquired in full scan mode to detect the precursor ion [M-H]-.
 - Tandem MS (MS/MS): Data-dependent acquisition is used to trigger fragmentation of the most intense ions. Collision-Induced Dissociation (CID) with varying collision energies (e.g., 15-30 eV) is applied to generate fragment spectra.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of natural products, providing detailed information about the carbon skeleton and the precise







location of substituents.[6][7][8] Data is typically acquired in deuterated solvents like DMSO-d₆ or Methanol-d₄.[9][10]

¹³C-NMR and ¹H-NMR Data

The following tables summarize the reported ¹³C and ¹H NMR chemical shifts for **Kaempferol 7-O-glucoside**, with assignments for the aglycone and glycoside moieties.

Table 1: ¹³C-NMR Spectroscopic Data (125 MHz, DMSO-d₆)



Position	Chemical Shift (δ, ppm)
Aglycone	
C-2	156.25
C-3	133.58
C-4	177.58
C-5	161.24
C-6	98.76
C-7	164.29
C-8	93.73
C-9	156.38
C-10	103.97
C-1'	120.71
C-2', 6'	131.03
C-3', 5'	115.32
C-4'	160.09
Glucoside	
C-1"	101.25
C-2"	71.60
C-3"	70.82
C-4"	66.06
C-5"	64.26
C-6"	Not explicitly assigned in source
(Note: Data interpreted from a study on kaempferol glycosides; minor variations may exist)[11]	



Table 2: ¹H-NMR Spectroscopic Data (500 MHz, DMSO-d₆)

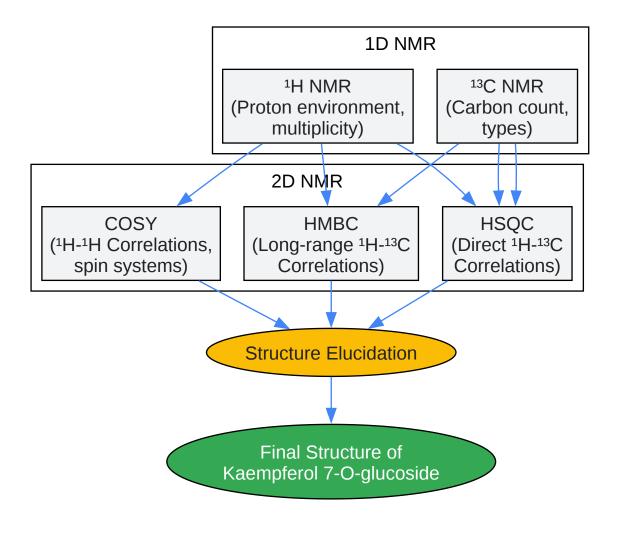
Position	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
Aglycone			
H-6	6.14	d	2.0
H-8	6.38	d	2.0
H-2', 6'	7.98	d	8.7
H-3', 5'	6.85	d	8.7
5-OH	12.57	S	
Glucoside			_
H-1"	5.44	d	7.5

(Note: Data interpreted from a study on kaempferol glycosides; assignments for other sugar protons typically fall in the 3.1-3.8 ppm range and often overlap)[11]

Experimental Workflow: Structure Elucidation by NMR

A combination of 1D and 2D NMR experiments is required for complete structural assignment.





Click to download full resolution via product page

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A pure sample of **Kaempferol 7-O-glucoside** (1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a standard 5 mm NMR tube.
- Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).[12][13]
 - ¹H-NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include spectral width, acquisition time, and number of scans.



- o 13C-NMR: A proton-decoupled experiment is run to obtain singlets for all carbon atoms.
- 2D-NMR: Standard pulse sequences are used for COSY, HSQC, and HMBC experiments.
 The HMBC experiment is crucial for identifying the glycosylation site by observing the long-range correlation between the anomeric proton (H-1") of glucose and the C-7 of the kaempferol aglycone.[14][15]
- Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol-7-O-glucoside | C21H20O11 | CID 5480982 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kaempferol 7-O-glucoside | C21H20O11 | CID 10095180 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mzCloud Kaempferol 7 O glucoside [mzcloud.org]
- 5. protocols.io [protocols.io]
- 6. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ukm.my [ukm.my]
- 9. thieme-connect.com [thieme-connect.com]
- 10. NMR Chemical Shifts of Common Flavonoids PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]



- 12. efashare.b-cdn.net [efashare.b-cdn.net]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0041457) [hmdb.ca]
- 14. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Kaempferol 7-O-glucoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191667#spectroscopic-data-of-kaempferol-7-o-glucoside-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com